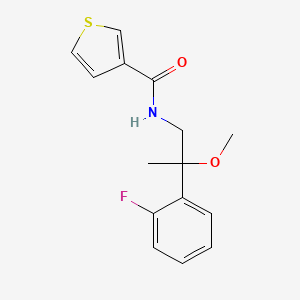

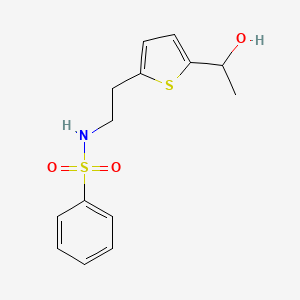

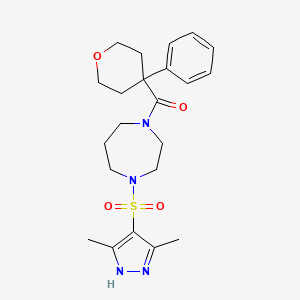

![molecular formula C17H12F3NS B2700469 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 338749-96-5](/img/structure/B2700469.png)

4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and material science.

Scientific Research Applications

Antileukotrienic Drug Development

The synthesis of compounds related to 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline as potential antileukotrienic agents has been explored. One study discusses the synthesis of specific derivatives designed as new antileukotrienic drugs. The study details the challenges faced due to the low reactivity of certain aryl bromides and the catalytic strategies employed to overcome them. Moreover, the potential antiplatelet activity of these substances was evaluated, indicating their potential in therapeutic applications related to platelet aggregation (Jampílek et al., 2004).

Wine Oxidation and Varietal Thiols

Another study focused on the interaction between quinones, key electrophilic oxidation intermediates in wine, and various wine nucleophiles. This research is critical for understanding the oxidative loss of varietal thiols, which are important for wine's aroma profile. The study provided insights into the reaction rates and mechanisms, offering a foundation for strategies to preserve wine quality (Nikolantonaki & Waterhouse, 2012).

Coordination Chemistry

Research into discrete polynuclear metal complexes has also utilized derivatives of this compound. A study synthesized new AgI complexes with structurally related ligands, revealing how ligand modifications and variations in counter anions can adjust the intramolecular Ag⋯Ag distances and complex structures. This work contributes to the field of coordination chemistry by providing novel insights into the design of metal complexes with tailored structures (Song et al., 2003).

Electrochemical Fluorination

Electrochemical fluorination studies have shown that the presence of a trifluoromethyl group on the quinoline ring significantly enhances anodic alpha-fluorination, offering a pathway to regioselectively fluorinated sulfides. This method's efficiency in producing alpha-fluorinated sulfides highlights its potential in synthesizing compounds with specific electronic properties (Dawood & Fuchigami, 1999).

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline are currently unknown. The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials

Mode of Action

The mode of action of This compound The compound may interact with its targets through a process known as trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The specifics of this interaction and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by This compound Compounds with a trifluoromethyl group have been found to play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes . The downstream effects of these pathways are still under investigation.

Properties

IUPAC Name |

4-methyl-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NS/c1-11-9-16(21-15-8-3-2-7-14(11)15)22-13-6-4-5-12(10-13)17(18,19)20/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIIWQVHKDHTMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

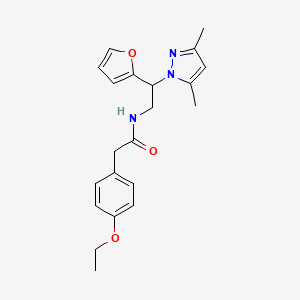

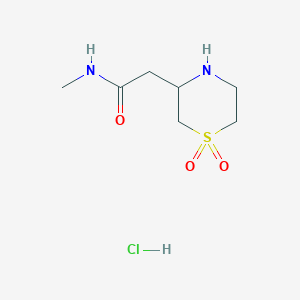

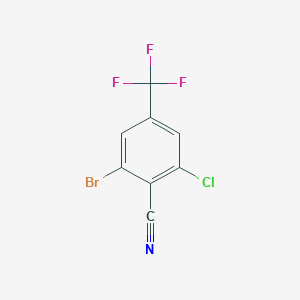

![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)

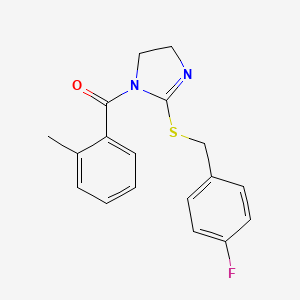

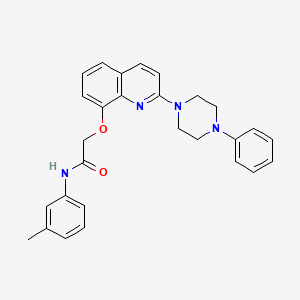

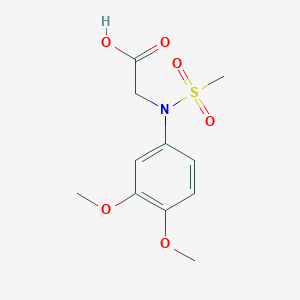

![1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2700396.png)

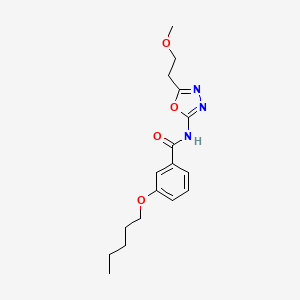

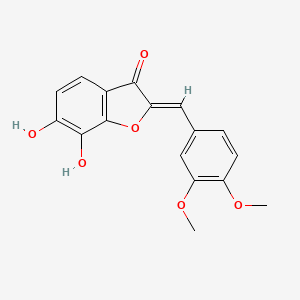

![4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2700399.png)